Ertapenem sodium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ertapenem sodium involves the preparation from P-Nitrobenzyl(4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclohept-2-ene-2-carboxylate (MAP) and 3-[(2S,4S)-4-Mercapto-pyrrolidine-2-carboxamido]benzoic acid hydrochloride (ertapenem side chain) as raw materials. This process, which includes condensation and catalytic hydrogenation, results in the target compound with high yield and purity, making it suitable for industrial production (Sun Xiu-ling, 2013). Another practical synthesis for large-scale production highlights the novel use of 1,1,3,3-tetramethylguanidine for the low-temperature reaction and emphasizes the importance of bicarbonate in hydrogenolysis for protecting the pyrrolidine amine, significantly improving reaction performance and product stability (J. M. Williams et al., 2005).
Molecular Structure Analysis
Ertapenem's unique structure includes a trans-1-hydroxyethyl group, contributing to its efficacy against beta-lactamase-producing organisms, and a 1beta-methyl substituent to reduce hydrolysis by dehydropeptidase (DHP)-1, eliminating the need for a DHP-1 inhibitor. Its molecular design, including a meta-substituted benzoic acid substituent, increases lipophilicity and molecular weight, resulting in a net negative charge at physiological pH, which contributes to its high protein binding and extended half-life, enabling once-a-day dosing (M. Hammond, 2004).
Chemical Reactions and Properties
The synthesis process includes key reactions such as condensation and catalytic hydrogenation. Ertapenem's stability in various i.v. infusion solutions and its compatibility with coinfusion solutions have been extensively studied, showing greater stability in sodium chloride injections and Ringer's solution, but instability in mannitol and dextrose solutions. These findings are crucial for its preparation and administration in clinical settings (M. S. McQuade et al., 2004).
Physical Properties Analysis
The pharmacokinetics of ertapenem in healthy volunteers have been detailed, demonstrating its high plasma protein binding and a half-life that supports once-daily administration. Approximately 45% of its clearance is renal, with the remainder largely through the formation of a metabolite. It does not accumulate significantly with multiple dosing, indicating stable pharmacokinetics suitable for a wide range of patients (Anup Majumdar et al., 2002).
Chemical Properties Analysis
Ertapenem shows broad-spectrum activity against a variety of pathogens, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, due to its structural modifications. Its chemical properties allow for its high efficacy against Gram-positive and Gram-negative bacteria, while its high level of protein binding and extended half-life facilitate its once-daily dosing regimen. The antibiotic's specific chemical characteristics, such as its resistance to DHP-1 hydrolysis and its unique binding to penicillin-binding proteins, underpin its clinical utility and broad application in treating infections (Inga Odenholt, 2001).
Wissenschaftliche Forschungsanwendungen
Bioassay for Quantification : An efficient, accurate, and reproducible microbiological assay for quantifying Ertapenem sodium has been developed. This assay is crucial for the pharmaceutical industry, particularly in quality control of Ertapenem sodium (Pedroso, Kogawa, & Salgado, 2018).
Analytical Methods for Determination : Various methods for determining Ertapenem sodium in biological fluids and pharmaceutical formulations have been reviewed. High-Performance Liquid Chromatography (HPLC) is the most common method for analysis (Pedroso & Salgado, 2016).
Broad Spectrum Antimicrobial Activity : Ertapenem has been found effective against a range of Gram-positive and Gram-negative aerobic and anaerobic pathogens. It demonstrates significant activity against drug-resistant organisms, including those producing extended-spectrum β-lactamases (Sun Chun-hua, 2005).
Pharmacokinetics and Pharmacodynamics : Ertapenem has a notable pharmacokinetic profile, with a high level of protein binding and a serum half-life that allows once-daily dosing. It is neither a substrate nor an inhibitor of cytochrome P450 enzymes, suggesting minimal drug interactions (Nix, Majumdar, & Dinubile, 2004).
Stability and Compatibility : Research on the stability and compatibility of reconstituted Ertapenem with various IV infusion solutions has shown that it is relatively stable in sodium chloride injections and Ringer's solution, but unstable in mannitol and dextrose solutions (McQuade et al., 2004).
Pharmacokinetics in Outpatients : A study on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections provided insights into its efficacy in outpatient settings (Zhou et al., 2014).
Synthesis for Industrial Production : A study detailed the process of synthesizing Ertapenem sodium, highlighting its suitability for industrial production due to the process's simplicity, high yield, and purity (Sun Xiu-ling, 2013).
Green Chemistry in Analysis : A new method for analyzing Ertapenem sodium via capillary electrophoresis aligns with the principles of green analytical chemistry, offering an environmentally friendly approach for routine analysis (Pedroso, Schepdael, & Salgado, 2019).
Safety And Hazards
Zukünftige Richtungen
Ertapenem Sodium is injected into a muscle or a vein. It is recommended to keep using this medicine for the full treatment time, even if you feel better after the first few doses . The dosage guide suggests that the medicine should be used exactly as directed .
Relevant papers on Ertapenem Sodium have been analyzed to provide this comprehensive information .
Eigenschaften
IUPAC Name |
sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNAQFZBWUNWJM-HRXMHBOMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(((3S,5S)-5-(((3-carboxyphenyl)amino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |
CAS RN |
153773-82-1, 153832-38-3 | |
Record name | Ertapenem | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 153832-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.